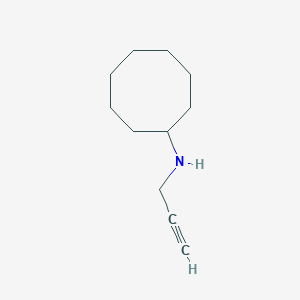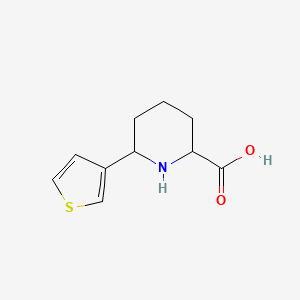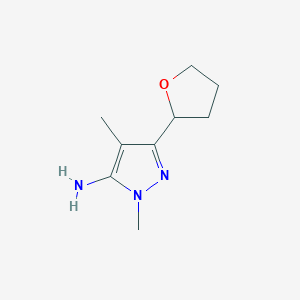
N-(prop-2-yn-1-yl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)cyclooctanamine is a chemical compound with the molecular formula C₁₁H₁₉N and a molecular weight of 165.28 g/mol . This compound is characterized by the presence of a cyclooctane ring attached to an amine group, which is further substituted with a prop-2-yn-1-yl group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N-(prop-2-yn-1-yl)cyclooctanamine can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This reaction affords the corresponding formamides under mild conditions.
Chemical Reactions Analysis
N-(prop-2-yn-1-yl)cyclooctanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen results in the formation of formamides . Common reagents used in these reactions include molecular oxygen and phenyl isothiocyanate. The major products formed from these reactions are formamides and benzimidazole derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)cyclooctanamine has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which have a broad spectrum of biological activity . These compounds display antiulcer action, reduce gastric hypersecretion, and inhibit collagenase, making them potential candidates for the treatment of rheumatoid arthritis and cancer . Additionally, this compound is used in the study of oxidative formylation reactions and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclooctanamine involves its role as a photosensitizer in oxidative formylation reactions . Both the starting material and the product act as photosensitizers, generating singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)cyclooctanamine can be compared with other similar compounds, such as N-(penta-2,4-diyn-1-yl)-o-phenylenediamines and N-(alk-2-yn-1-yl)-o-phenylenediamines . These compounds also undergo cyclocondensation reactions with phenyl isothiocyanate and carbon disulfide, leading to the formation of heterocyclic nuclei . this compound is unique due to its specific substitution pattern and its role as a photosensitizer in oxidative formylation reactions .
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-prop-2-ynylcyclooctanamine |
InChI |
InChI=1S/C11H19N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h1,11-12H,3-10H2 |
InChI Key |
NLOKVLXOOZDKHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)


![{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)

![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)



![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
